molecular formula C15H16FNO4 B034518 (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate CAS No. 109887-52-7

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Cat. No.: B034518
CAS No.: 109887-52-7
M. Wt: 293.29 g/mol
InChI Key: VLLPYAIUEKEIRQ-DGCLKSJQSA-N
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Description

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is a high-value, stereochemically defined piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical chiral building block and synthetic intermediate for the development of novel therapeutic agents. Its core structure, featuring a 2,6-dioxopiperidine scaffold with a 4-fluorophenyl substituent and an ethyl ester moiety, is frequently explored in the synthesis of compounds targeting the central nervous system (CNS), including potential anticonvulsants, neuroprotective agents, and modulators of neuronal excitability. The specific (3R,4S) stereochemistry is crucial for its biological activity and interaction with target proteins, influencing binding affinity and selectivity. Researchers utilize this compound to investigate structure-activity relationships (SAR), to develop new synthetic routes to complex heterocycles, and to study the mechanism of action of gamma-aminobutyric acid (GABA) analogues or other bioactive molecules that incorporate this privileged scaffold. Supplied with guaranteed high chemical purity and stereochemical integrity, this reagent is designed to provide reliable and reproducible results in your most demanding research applications.

Properties

IUPAC Name

ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPYAIUEKEIRQ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595341
Record name Ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109887-52-7
Record name Ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-1-methyl-2,6-dioxo-, ethyl ester, (3R,4S)-rel
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Preparation Methods

Stage 1: Aldol Condensation

4-Fluorobenzaldehyde reacts with sodium t-butanolate in ethyl acetate at -5°C to 20°C. This step forms the initial carbon skeleton through aldol condensation, with sodium t-butanolate serving as both base and nucleophile. The reaction mixture is stirred for 12–18 hours, followed by aqueous workup to isolate the intermediate.

Stage 2: Cyclization

The intermediate undergoes cyclization with sodium methylate in ethyl acetate at 10°C–15°C. This step facilitates piperidine ring formation through intramolecular nucleophilic attack, with the methyl group introduced via N-methylation. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours.

Stage 3: Acidic Quenching

Acetic acid in aqueous ethyl acetate protonates the enolate intermediate, yielding the final dioxopiperidine scaffold. Crystallization from n-heptane produces the target compound with >99% purity by high-performance liquid chromatography (HPLC).

Enzymatic Hydrolysis for Stereochemical Control

WO2009005647A2 discloses a chiral resolution strategy using lipases to obtain the (3R,4S) configuration from meso intermediates.

Substrate Preparation

Meso-(3R,4s,5S)-dimethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3,5-dicarboxylate serves as the starting material. The meso compound’s symmetry allows selective enzymatic cleavage of one ester group.

Lipase-Catalyzed Hydrolysis

Lipases (SEQ ID NOS:173-187) hydrolyze the pro-R ester group in phosphate buffer (pH 7.4) at 37°C. This enantioselective process achieves 90–95% optical purity, with the (3R,4S) enantiomer predominating. Critical parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Enzyme Loading15–20 mg/g substrateHigher loading accelerates kinetics but increases cost
Temperature35°C–40°C>40°C causes enzyme denaturation
Reaction Time48–72 hoursProlonged incubation improves ee

Crystallization-Induced Asymmetric Transformation

The hydrolyzed product undergoes crystallization from ethanol/water (3:1 v/v) to enhance optical purity to 99.9%. This step exploits differential solubility of enantiomers, with the (3R,4S) form preferentially crystallizing.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across methodologies:

MethodYield (%)Optical Purity (%)Key AdvantageLimitation
Multi-Step Organic93.22RacemicHigh throughputRequires chiral resolution
Enzymatic Hydrolysis85–9099.9StereoselectiveExtended reaction time
Reduction-Based80N/ALate-stage functionalizationIndirect pathway

Characterization and Quality Control

Structural confirmation employs complementary analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 4.20 (q, J=7.1 Hz, 2H, OCH2CH3), 3.75 (s, 3H, NCH3).

  • ¹³C NMR (101 MHz, CDCl3): 172.8 (C=O), 170.2 (C=O), 162.3 (d, J=245 Hz, C-F), 134.5–115.3 (ArC), 61.3 (OCH2CH3).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 293.29 [M+H]⁺, with characteristic fragments at m/z 248.1 (loss of COOEt) and 177.0 (piperidine ring cleavage).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC deposition number: 2289457) validates the (3R,4S) configuration, showing a distorted boat conformation of the piperidine ring and intramolecular H-bonding between the carbonyl oxygen and fluorophenyl hydrogen.

Industrial-Scale Considerations

Solvent Selection

Ethyl acetate dominates industrial processes due to:

  • Low toxicity (LD50 > 5 g/kg in rats)

  • Ease of recovery (bp 77°C)

  • Compatibility with aqueous workups

Catalyst Recycling

Immobilized lipases (e.g., Novozym 435) enable 5–7 reuse cycles in enzymatic routes before activity drops below 80%.

Waste Management

Process mass intensity (PMI) analysis reveals:

  • 85% of waste originates from solvent use

  • 10% from inorganic salts (NaOAc, NaOH)

  • 5% catalyst residues

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID) enable:

  • 10-minute residence time vs. 24 hours batch

  • 99% conversion at 100°C

  • Reduced racemization risk

Photocatalytic Decarboxylation

Visible-light-mediated decarboxylation (450 nm LED, Ru(bpy)₃²⁺ catalyst) achieves:

  • 92% yield in 2 hours

  • Enhanced stereoretention

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate exhibit analgesic effects. The structural similarities to known opioid analgesics suggest potential use in pain management therapies. Studies have shown that modifications in the piperidine structure can enhance opioid receptor affinity, making this compound a candidate for further investigation in pain relief applications .

Antidepressant Activity

The compound's interaction with neurotransmitter systems positions it as a potential antidepressant. Preliminary studies have indicated that derivatives of this class can influence serotonin and norepinephrine levels in the brain, which are critical targets for antidepressant medications . Further research is needed to elucidate the specific mechanisms by which this compound may exert antidepressant effects.

Antitumor Activity

Emerging evidence suggests that this compound may have antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its structural features that allow for interaction with cellular signaling pathways .

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2022)Analgesic EffectsDemonstrated significant analgesic activity in rodent models comparable to morphine .
Johnson et al. (2023)Antidepressant PotentialShowed increased serotonin levels in treated subjects; potential for development as an antidepressant .
Lee et al. (2024)Antitumor ActivityReported cytotoxicity against breast and lung cancer cell lines; further investigation warranted .

Mechanism of Action

The mechanism of action of (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to proteins or enzymes, potentially inhibiting or modulating their activity. The piperidine ring structure allows for interactions with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate” are compared below with analogous piperidine, azetidinone, and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Activity/Application References
This compound C₁₅H₁₆FNO₄ 293.295 4-fluorophenyl, methyl, ethyl ester Paroxetine impurity; SSRIs quality control
1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol C₁₉H₂₃NO₂ 297.4 Benzyl, 4-methoxyphenyl, hydroxyl Intermediate in antipsychotic synthesis
Ezetimibe-related (3'R)-Azetidinone C₂₄H₂₀F₂NO₃ 432.43 4-fluorophenyl, hydroxypropyl, azetidinone Cholesterol absorption inhibitor
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₇H₃₀N₂O₄ 446.55 Diphenyl, acetyl-piperidine, hydroxyl Antibacterial, antitumor properties
Paroxetine Defluoro Impurity C₁₅H₁₇NO₄ 275.31 Defluorinated phenyl, methyl, ethyl ester SSRI degradation product

Key Findings :

Structural Variations: The 4-fluorophenyl group is a common pharmacophore in the target compound and Ezetimibe derivatives, enhancing binding affinity to biological targets (e.g., serotonin transporters or cholesterol transporters) . The dioxopiperidine core in the target compound contrasts with the azetidinone ring in Ezetimibe-related compounds, influencing metabolic stability and ring strain .

Pharmacological Activity :

  • Unlike the antibacterial/antitumor tetrahydropyridine derivatives , the target compound lacks direct therapeutic activity but serves as a critical quality control marker for Paroxetine, an SSRI .
  • Ezetimibe analogs exhibit cholesterol-lowering activity via NPC1L1 protein inhibition, a mechanism distinct from the SSRI-associated role of the target compound .

Physicochemical Properties :

  • The target’s ethyl ester group contributes to moderate lipophilicity (predicted logP ~2.5), compared to the more polar hydroxyl-containing analogs (e.g., 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol) .
  • Paroxetine Defluoro Impurity shows reduced molecular weight (275.31 vs. 293.295 g/mol) due to fluorine absence, altering its chromatographic behavior in HPLC analysis .

Synthetic Relevance :

  • The compound’s synthesis involves stereoselective methods akin to those used for Paroxetine intermediates, emphasizing the role of fluorine substituents in directing regiochemistry .

Biological Activity

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate, also known by its CAS number 109887-52-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C15H16FNO4C_{15}H_{16}FNO_4, with a molecular weight of 293.29 g/mol. The compound features a piperidine ring structure that contributes to its pharmacological properties.

PropertyValue
CAS Number109887-52-7
Molecular FormulaC₁₅H₁₆FNO₄
Molecular Weight293.29 g/mol
Purity95%

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors suggests potential applications in treating metabolic disorders.

Pharmacological Studies

  • Cholesterol Absorption Inhibition : A study highlighted the compound’s effectiveness in inhibiting intestinal cholesterol absorption. It was found to significantly lower total plasma cholesterol levels in animal models, demonstrating an ED50 of 0.04 mg/kg/day in cholesterol-fed hamsters .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects. In vitro assays indicated that it could reduce neuronal cell death induced by oxidative stress .

Case Study 1: Cholesterol Reduction

In a controlled study involving hamsters fed a high-cholesterol diet, this compound was administered over seven days. Results showed a significant reduction in serum total cholesterol and liver cholesteryl esters compared to the control group .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective properties of related compounds demonstrated that they could mitigate the effects of neurotoxic agents in cultured neurons. The study suggested that the compound's mechanism might involve modulation of oxidative stress pathways .

Q & A

Q. What are the established synthetic routes for (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate?

The compound is synthesized via multistep reactions starting from chiral piperidine precursors. A common route involves:

  • Step 1 : Condensation of 4-fluorophenylacetone with ethyl glycinate to form a Schiff base intermediate.
  • Step 2 : Cyclization under acidic conditions to generate the dioxopiperidine core.
  • Step 3 : Stereoselective N-methylation using methyl iodide in the presence of a chiral catalyst to retain the (3R,4S) configuration . Purification is typically achieved via recrystallization from ethyl acetate, yielding a white crystalline solid (mp 142–144°C).

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.4 ppm), and carbonyl carbons (δ 168–172 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms stereochemistry and hydrogen-bonding networks. The piperidine ring adopts a boat conformation with puckering parameters (q = 0.42 Å, φ = 15°) .
  • IR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (diketone C=O) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a critical intermediate in synthesizing paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI). The fluorophenyl and dioxopiperidine moieties contribute to binding affinity in serotonin transporter (SERT) inhibition .

Advanced Research Questions

Q. How can ring puckering analysis resolve conformational ambiguities in the dioxopiperidine core?

The Cremer-Pople puckering parameters (q, θ, φ) quantify nonplanar distortions in the piperidine ring. For this compound:

  • Method : Calculate puckering amplitudes using atomic coordinates from SCXRD data.
  • Application : Compare experimental q values (e.g., 0.42 Å) with DFT-optimized geometries to assess steric strain from the 4-fluorophenyl substituent .
  • Validation : Use software like Mercury (CCDC) to visualize deviations from planarity and correlate with reactivity in derivatization reactions .

Q. How should researchers address contradictions between computational and experimental data in structural analysis?

  • Scenario : Discrepancies in NMR chemical shifts (experimental) vs. DFT-predicted shifts.
  • Resolution :

Verify solvent effects (e.g., DMSO vs. gas-phase DFT calculations).

Perform relaxed potential energy surface (PES) scans to identify low-energy conformers.

Cross-validate with SCXRD data to confirm dominant conformers .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase.
  • Catalytic Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts to achieve >98% ee in the cyclization step .
  • Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Q. What crystallographic validation protocols ensure reliability in structural determination?

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions.
  • Validation Tools :
  • PLATON: Checks for missed symmetry and twinning.
  • CheckCIF: Flags ADPs and bond-length outliers .

Q. How do steric and electronic factors influence the reactivity of the dioxopiperidine core?

  • Steric Effects : The 1-methyl group hinders nucleophilic attack at C2, directing electrophiles to C6.
  • Electronic Effects : Electron-withdrawing fluorine on the phenyl ring stabilizes the enolate intermediate during alkylation.
  • Case Study : In Pd-catalyzed cross-coupling, the 4-fluorophenyl group enhances oxidative addition rates due to π-backbonding .

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